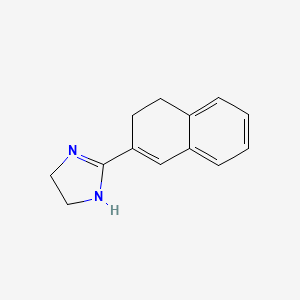
2-(3,4-dihydronaphthalen-2-yl)-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydronaphthalen-2-yl)-4,5-dihydro-1H-imidazole is a chemical compound that features a dihydronaphthalene moiety fused to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydronaphthalen-2-yl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dihydronaphthalen-2-ylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
化学反応の分析
Types of Reactions
2-(3,4-Dihydronaphthalen-2-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acids, while substitution reactions can produce a variety of functionalized imidazole derivatives .
科学的研究の応用
2-(3,4-Dihydronaphthalen-2-yl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 2-(3,4-dihydronaphthalen-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s structural features allow it to interact with biological membranes and proteins, modulating their functions .
類似化合物との比較
Similar Compounds
- 2-(3,4-Dihydronaphthalen-2-yl)malonic acid diethyl ester
- 1-(3,4-Dihydro-2-naphthyl)pyrrolidine
- 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate
Uniqueness
2-(3,4-Dihydronaphthalen-2-yl)-4,5-dihydro-1H-imidazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel materials and exploring new chemical reactivities .
特性
CAS番号 |
122716-22-7 |
|---|---|
分子式 |
C13H14N2 |
分子量 |
198.26 g/mol |
IUPAC名 |
2-(3,4-dihydronaphthalen-2-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H14N2/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-4,9H,5-8H2,(H,14,15) |
InChIキー |
SXZUZNSWIBDKGQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC2=CC=CC=C21)C3=NCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)

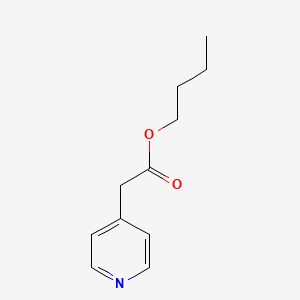
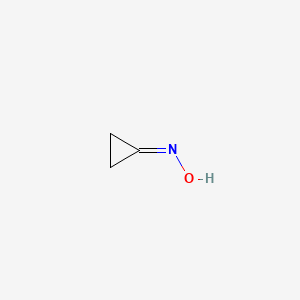
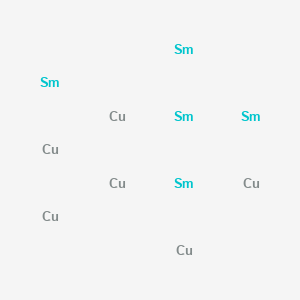
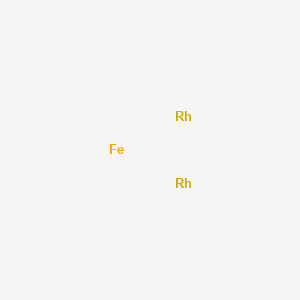
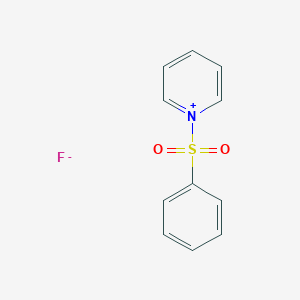
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
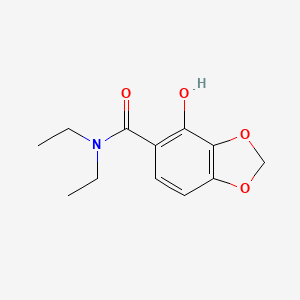
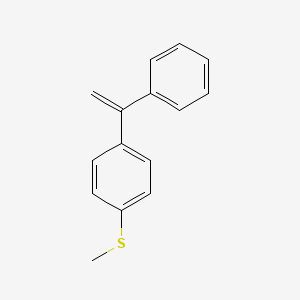
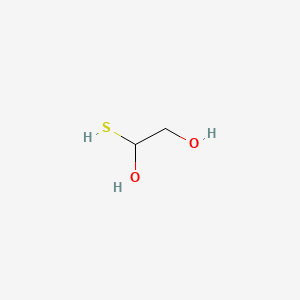
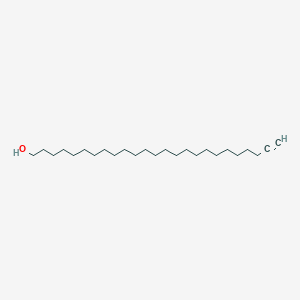
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)
